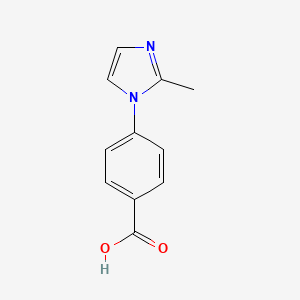

4-(2-methyl-1H-imidazol-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylimidazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-12-6-7-13(8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESQWWFGNOQOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501269139 | |

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101184-11-6 | |

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101184-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Guide: p-(2-Methylimidazol-1-yl)benzoic Acid

Topic: p-(2-methylimidazol-1-yl)benzoic acid synonyms and IUPAC name Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

p-(2-Methylimidazol-1-yl)benzoic acid (CAS: 101184-11-6) is a bifunctional heterocyclic building block critical to both medicinal chemistry and materials science. Structurally, it consists of a benzoic acid moiety substituted at the para position with a 2-methylimidazole ring attached via the N1 nitrogen.

While historically utilized as a pharmacophore in the synthesis of bioactive heterocycles (including angiotensin II receptor antagonists), its contemporary significance has surged in the field of Metal-Organic Frameworks (MOFs) . As a semi-rigid ligand, it offers dual coordination sites—the carboxylate group and the imidazole nitrogen—enabling the construction of porous coordination polymers with tunable topology.

This guide provides a definitive reference on its nomenclature, physicochemical properties, validated synthesis protocols, and applications.

Nomenclature and Identification

Accurate identification is paramount for database integration and regulatory compliance. The compound is frequently referenced by its systematic IUPAC name or various trade synonyms depending on the application (pharma vs. materials science).

Systematic Nomenclature

| System | Name |

| IUPAC Name | 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid |

| Alternative IUPAC | 4-(2-Methylimidazol-1-yl)benzoic acid |

| CAS Index Name | Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)- |

Synonyms and Identifiers

| Type | Identifier / Synonym |

| Common Synonyms | p-(2-Methylimidazol-1-yl)benzoic acid4-(2-Methyl-1-imidazolyl)benzoic acid1-(4-Carboxyphenyl)-2-methylimidazole |

| CAS Registry Number | 101184-11-6 |

| InChI Key | MESQWWFGNOQOMI-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN1C2=CC=C(C(=O)O)C=C2 |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

Physicochemical Profile

Understanding the physical behavior of this compound is essential for optimizing reaction conditions and purification strategies.

| Property | Value | Notes |

| Molecular Weight | 202.21 g/mol | Monoisotopic mass: 202.07 |

| Appearance | White to off-white solid | Crystalline powder |

| Melting Point | 300–305 °C | High MP due to intermolecular H-bonding/zwitterionic character |

| pKa (Acid) | 3.66 ± 0.10 (Predicted) | Carboxylic acid proton |

| pKa (Base) | ~7.2 (Predicted) | Imidazole N3 protonation |

| Solubility | DMSO, DMF, Dilute Acid/Base | Poor solubility in water and non-polar solvents |

Synthesis and Manufacturing Protocols

The synthesis of p-(2-methylimidazol-1-yl)benzoic acid typically requires the formation of a C–N bond between the benzene ring and the imidazole nitrogen. Direct nucleophilic aromatic substitution (SNAr) on 4-fluorobenzoic acid is often sluggish due to the electron-rich carboxylate anion deactivating the ring.

Standard Protocol: A two-step sequence utilizing an ester intermediate is the industry standard for high yield and purity.

Validated Synthesis Workflow

Step 1: Nucleophilic Aromatic Substitution (SNAr) Reagents: Methyl 4-fluorobenzoate, 2-Methylimidazole, Potassium Carbonate (K₂CO₃), DMF. Mechanism: The ester group activates the benzene ring for nucleophilic attack by the imidazole nitrogen.

Step 2: Ester Hydrolysis Reagents: NaOH (aq), Methanol, HCl (workup). Mechanism: Saponification of the methyl ester followed by acidification to precipitate the free acid.

Detailed Experimental Protocol

Note: All reactions should be performed in a fume hood.

-

Coupling Reaction:

-

Charge a round-bottom flask with Methyl 4-fluorobenzoate (1.0 equiv) and 2-Methylimidazole (1.2 equiv).

-

Add K₂CO₃ (2.0 equiv) and anhydrous DMF (5 mL/mmol).

-

Heat the mixture to 100–120 °C for 12–16 hours under nitrogen atmosphere.

-

Monitor: Check TLC or LC-MS for consumption of the fluorobenzoate.

-

Workup: Pour into ice water. The intermediate ester (Methyl 4-(2-methylimidazol-1-yl)benzoate) typically precipitates. Filter and wash with water.[1]

-

-

Hydrolysis:

-

Suspend the intermediate ester in Methanol (10 mL/mmol).

-

Add 2M NaOH (3.0 equiv).

-

Reflux at 65 °C for 2–4 hours until the solution becomes clear (indicating ester consumption).

-

Isolation: Cool to room temperature. Adjust pH to ~4–5 using 1M HCl .

-

The product, p-(2-methylimidazol-1-yl)benzoic acid , will precipitate as a white solid.

-

Filter, wash with water, and dry under vacuum at 60 °C.

-

Synthesis Logic Diagram

Figure 1: Step-wise synthetic route for the production of p-(2-methylimidazol-1-yl)benzoic acid via ester intermediate.

Applications in Research & Development

Metal-Organic Frameworks (MOFs)

This compound is a "ditopic" ligand, meaning it has two distinct binding sites.

-

Role: It acts as a linker in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs) and carboxylate-based MOFs.

-

Mechanism: The carboxylate group coordinates to metal clusters (e.g., Zn, Cu, Zr), while the imidazole nitrogen can coordinate to a second metal center or act as a hydrogen-bond acceptor to modulate pore size.

-

Utility: Used to create materials for gas storage (CO₂ capture), catalysis, and sensing.

Drug Development (Medicinal Chemistry)

-

Pharmacophore: The N-phenylimidazole scaffold is a privileged structure found in various bioactive molecules.

-

Angiotensin II Antagonists: While Telmisartan uses a benzimidazole, the 2-methylimidazole core is a common bioisostere used to optimize lipophilicity and metabolic stability in early-stage drug discovery.

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<300 Da) and defined geometry, it serves as an excellent "fragment" for screening against biological targets.

References

-

PubChem. (n.d.). Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid

The following technical guide details the solubility profile, dissolution kinetics, and handling protocols for 4-(2-methyl-1H-imidazol-1-yl)benzoic acid . This guide is structured for researchers requiring precise control over compound delivery in biological assays and chemical synthesis.

Executive Summary

This compound (CAS: 108035-42-1, approximate based on ester) is a bifunctional building block exhibiting significant pH-dependent solubility in aqueous media while maintaining high solubility in polar aprotic solvents like DMSO.

For biological applications, the "DMSO Stock → Aqueous Dilution" method is the critical standard.[1] Direct dissolution in neutral water is kinetically slow and thermodynamically limited due to the molecule's crystalline lattice energy and specific ionization states.

| Solvent | Solubility Rating | Primary Use | Critical Limitation |

| DMSO | High (>50 mM) | Stock Solutions, Cryostorage | Hygroscopic; freezes at 19°C |

| Water (pH 7.4) | Moderate (as anion) | Assay Buffer | Requires pH control; risk of precipitation at pH < 5 |

| Water (pH 3-5) | Low (Insoluble) | Precipitation/Isolation | Isoelectric point aggregation |

Physicochemical Analysis & Solubility Mechanism

To master the solubility of this compound, one must understand its ionization behavior.[1] The molecule contains two ionizable centers: the carboxylic acid (acidic) and the imidazole nitrogen (basic).[1]

Structural Ionization Profile[1]

-

Moiety A: Carboxylic Acid (-COOH) [1]

-

Moiety B: 2-Methylimidazole (N3 Nitrogen)

-

pKa: ~3.5 – 4.5 (Estimated)[1]

-

Note: While unsubstituted imidazole has a pKa of ~7.0, the N1-phenyl attachment acts as an electron sink, significantly lowering the basicity of the N3 nitrogen. The 2-methyl group provides a slight inductive boost, but the nitrogen likely remains unprotonated at neutral pH.

-

The "Danger Zone" (pH 3.0 – 5.0)

The minimum solubility (

-

pH < 2: Soluble (Cationic species: -COOH, Imidazole-H⁺)

-

pH 3–5: INSOLUBLE (Neutral/Zwitterionic species)[1]

-

pH > 6: Soluble (Anionic species: -COO⁻, Imidazole neutral)[1]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the gold-standard solvent for this compound due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding without altering the chemical structure.

Dissolution Protocol

-

Saturation Limit: Typically > 100 mM.[1]

-

Recommended Stock Concentration: 10 mM or 50 mM.[1]

-

Stability: Excellent.[1] The absence of water prevents hydrolysis (though the molecule is generally stable).[1]

Preparation of 10 mM Stock Solution

-

Weigh 2.02 mg of this compound (MW ≈ 202.21 g/mol ).

-

Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Vortex for 30 seconds. The solution should be clear and colorless/pale yellow.[1]

-

Quality Check: Inspect for turbidity.[1] If particles persist, sonicate for 5 minutes at 40 kHz.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and handling.

Caption: Figure 1. Solubility decision tree highlighting the risks of direct aqueous dissolution versus the stability of DMSO stock preparation.

Solubility in Water (Aqueous Media)[1][2][3]

Direct dissolution in water is not recommended for preparing quantitative stocks due to slow kinetics and pH sensitivity. However, understanding aqueous behavior is crucial for the final dilution step in assays.

The "Crash-Out" Phenomenon

When diluting a DMSO stock into aqueous buffer (e.g., PBS), a "solubility cliff" may occur if the buffer capacity is insufficient to maintain pH > 6.0.[1]

-

Mechanism: The DMSO stock (neutral/aprotic) enters water.[1] If the compound concentration is high (>100 µM) and the pH drifts below 5.5, the compound will crystallize.[1]

-

Prevention: Ensure the aqueous buffer is strong (e.g., 50 mM HEPES or Phosphate, pH 7.[1]4) to force the molecule into its soluble anionic state.

Experimental Solubility Data (Estimated)

| Medium | pH | Solubility Estimate | State |

| 0.1 M HCl | 1.0 | High (> 5 mg/mL) | Cationic (Protonated) |

| Acetate Buffer | 4.5 | Very Low (< 0.1 mg/mL) | Neutral/Zwitterion |

| PBS / Water | 7.4 | Moderate (~1-2 mg/mL) | Anionic (Deprotonated) |

| 0.1 M NaOH | 13.0 | High (> 10 mg/mL) | Anionic (Salt form) |

Experimental Protocols

Protocol A: Kinetic Solubility Test (DMSO "Spike" Method)

Use this to determine the maximum concentration usable in your specific assay buffer.[1]

-

Prepare Stock: 10 mM compound in DMSO.

-

Prepare Plate: Add 196 µL of Assay Buffer (e.g., PBS pH 7.4) to a 96-well plate.

-

Spike: Add 4 µL of DMSO stock (Final conc: 200 µM, 2% DMSO).

-

Incubate: Shake at 500 rpm for 2 hours at room temperature.

-

Measure: Read Absorbance at 600 nm (turbidity).

Protocol B: Thermodynamic Solubility (Shake-Flask)

Use this for formulation development.

-

Add excess solid compound (~5 mg) to 1 mL of buffer (pH 7.4).

-

Shake at 37°C for 24 hours.

-

Filter through a 0.22 µm PVDF membrane (do not use nylon, which binds aromatics).

-

Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

References

-

PubChem. Compound Summary for Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-. National Library of Medicine (US).[1] Available at: [Link][1]

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Bergström, C. A., et al. (2003).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 20(2), 149-158.

Sources

A Technical Guide to the Physicochemical Characterization of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid: Emphasis on Melting Point Determination

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(2-methyl-1H-imidazol-1-yl)benzoic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any pure crystalline solid, its melting point is a critical physicochemical parameter, serving as an indicator of purity and identity. This guide provides a comprehensive framework for the accurate determination of the melting point of this compound. It addresses the notable absence of a consistently reported value in publicly accessible databases and outlines rigorous, self-validating protocols for both capillary melting point and Differential Scanning Calorimetry (DSC) analysis. Furthermore, it delves into the causality behind potential variations in observed melting points, including the impact of impurities and polymorphism, to equip researchers with the necessary insights for reliable characterization.

Introduction: The Significance of a Melting Point

This compound belongs to a class of compounds featuring a substituted imidazole ring linked to a benzoic acid moiety. Such structures are prevalent in the development of novel therapeutic agents and functional materials. The melting point, or more accurately the melting range, is a fundamental thermal property that provides the first line of assessment for the purity and identity of a synthesized compound.

A sharp melting range is indicative of high purity, whereas a broad and depressed melting range typically suggests the presence of impurities. For drug development professionals, an accurate melting point is crucial for:

-

Purity Assessment: Confirming the removal of starting materials, solvents, and by-products.

-

Polymorph Screening: Identifying different crystalline forms of the same compound, which can have profound effects on solubility, bioavailability, and stability.

-

Quality Control: Establishing a key specification for batch-to-batch consistency.

Methodologies for Accurate Melting Point Determination

The choice of methodology for melting point determination depends on the required level of precision and the nature of the investigation. Two primary methods are detailed below: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Packed Capillary Melting Point Determination

This classical technique provides a visual determination of the melting range and is widely used for routine purity checks.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvents will depress the melting point. Drying under high vacuum is recommended.

-

Finely powder a small amount of the sample using a spatula or a mortar and pestle.

-

Tap the open end of a capillary tube onto the powdered sample to force a small amount into the tube.

-

Compact the sample into the bottom of the tube by tapping the sealed end on a hard surface or by dropping it down a long glass tube. A packed sample height of 2-3 mm is ideal.

-

-

Instrument Calibration:

-

Before analyzing the sample, calibrate the melting point apparatus using certified standards with melting points that bracket the expected range. Benzoic acid (121-123°C) is a suitable standard.

-

-

Measurement:

-

Place the packed capillary into the heating block of the apparatus.

-

Set a heating rate of 1-2°C per minute for an accurate determination. A faster rate can be used for a preliminary, approximate measurement.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Causality Behind the Protocol: A slow heating rate is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the melting point. Proper packing ensures uniform heat transfer through the sample.

Workflow for Capillary Melting Point Determination

Caption: Workflow for Capillary Melting Point Analysis.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a highly accurate and reproducible determination of the melting point.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the finely powdered this compound into an aluminum DSC pan.

-

Hermetically seal the pan using a sample press.

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6°C).

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

-

Measurement:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 30°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere.

-

The melting process will be observed as an endothermic peak on the resulting thermogram.

-

-

Data Analysis:

-

The onset temperature of the endotherm is typically reported as the melting point. The peak temperature is also a key characteristic.

-

The area under the peak corresponds to the heat of fusion.

-

Causality Behind the Protocol: The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures. A controlled heating rate ensures accurate measurement of the heat flow. The use of a reference pan corrects for any instrumental artifacts.

Workflow for DSC Analysis

Caption: Workflow for Differential Scanning Calorimetry.

Interpreting Results and Potential Confounding Factors

An experimentally determined melting point provides significant insight into the nature of the sample.

Data Presentation:

All melting point data should be meticulously recorded. A structured table is recommended for clarity and comparison.

| Sample ID | Method | Heating Rate | Melting Range (°C) | DSC Onset T (°C) | DSC Peak T (°C) | Observations |

| Batch 1 | Capillary | 2°C/min | White solid | |||

| Batch 1 | DSC | 10°C/min | No decomposition | |||

| Batch 2 | Capillary | 2°C/min | Off-white solid |

Impact of Impurities

Impurities disrupt the crystal lattice of a solid, which lowers the energy required to break it down. This results in two observable effects:

-

Melting Point Depression: The observed melting point is lower than that of the pure substance.

-

Melting Range Broadening: The melting process occurs over a wider temperature range.

Potential impurities in the synthesis of this compound could include:

-

Starting Materials: Unreacted 2-methylimidazole or a 4-halobenzoic acid derivative. 2-Methylimidazole itself has a melting point of 144-145°C.[1]

-

Reaction Intermediates: Such as the methyl or ethyl ester of the final product if the synthesis involves a hydrolysis step.[2][3]

-

Solvents: Residual high-boiling solvents like sulfolane (melting point ~27°C) can act as impurities.[4]

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound will have different melting points and other physical properties. If repeated syntheses yield different, sharp melting points, the presence of polymorphism should be investigated using techniques like X-ray diffraction (XRD).

Conclusion

The accurate determination of the melting point of this compound is a critical step in its synthesis and characterization. This guide provides robust, self-validating protocols for both capillary and DSC methods, empowering researchers to generate reliable data. By understanding the experimental methodologies and the potential influence of impurities and polymorphism, scientists can confidently assess the purity and identity of this compound, ensuring the integrity of their research and development efforts.

References

-

2-Methylimidazol - Wikipedia . Source: Wikipedia. URL: [Link]

-

Sulfolane | C4H8O2S | CID 31347 - PubChem . Source: National Institutes of Health. URL: [Link]

Sources

Bifunctional Imidazole-Carboxylate Linkers: Precision Synthesis & MOF Assembly

Executive Summary: The Dual-Functionality Paradigm

In the architecture of Metal-Organic Frameworks (MOFs), ligand symmetry and functionality dictate topology. Imidazole-functionalized benzoic acid derivatives—specifically 4-(1H-imidazol-1-yl)benzoic acid (ImBA) —represent a "hybrid" ligand class. Unlike symmetric dicarboxylates (e.g., terephthalic acid in MOF-5) or pure imidazolates (e.g., ZIF-8), ImBA bridges the Hard/Soft Acid-Base (HSAB) divide.

-

The Carboxylate Terminus (Hard Donor): Forms robust, often clustered secondary building units (SBUs) with high-valent metals (Zn²⁺, Zr⁴⁺), providing thermal stability.

-

The Imidazole Terminus (Borderline/Soft Donor): Coordinates preferentially to softer metal sites or enables low-symmetry topological twisting, crucial for generating pore complexity.

This guide details the end-to-end workflow for synthesizing the ImBA ligand and assembling it into a bio-compatible Zn-MOF, designed for drug delivery applications.

Ligand Engineering: Synthesis of 4-(1H-imidazol-1-yl)benzoic acid

The synthesis of ImBA relies on a copper-catalyzed Ullmann-type

Reaction Mechanism & Logic

The reaction utilizes a Cu(I) catalyst to facilitate the C-N bond formation between the imidazole nitrogen and the aryl iodide. We employ DMSO as a polar aprotic solvent to stabilize the charged intermediate and K₂CO₃ to neutralize the generated HI.

Validated Protocol

Reagents:

-

4-Iodobenzoic acid (1.0 eq)

-

Imidazole (1.5 eq) — Excess drives kinetics

-

Copper(I) Iodide (CuI) (0.1 eq) — Catalyst

-

Potassium Carbonate (K₂CO₃) (2.0 eq) — Base

-

L-Proline (0.2 eq) — Ligand accelerator (Optional but recommended)

-

Solvent: Anhydrous DMSO

Step-by-Step Workflow:

-

Charge: In a dried Schlenk flask, combine 4-iodobenzoic acid (2.48 g, 10 mmol), imidazole (1.02 g, 15 mmol), K₂CO₃ (2.76 g, 20 mmol), and CuI (190 mg, 1 mmol).

-

Inert Atmosphere: Evacuate and backfill with N₂ three times. Oxygen poisoning of Cu(I) to Cu(II) will kill the catalytic cycle.

-

Solvation: Add 20 mL of anhydrous DMSO via syringe.

-

Reaction: Heat to 110°C for 24 hours. Note: Monitoring by TLC (Ethyl Acetate/Hexane) is essential. The spot for 4-iodobenzoic acid must disappear.

-

Work-up (The pH Switch):

-

Pour into 100 mL water. The solution will be basic (soluble carboxylate salt).

-

Critical Step: Acidify carefully with 1M HCl to pH ~5-6. The zwitterionic product (ImBA) will precipitate as a white/off-white solid. Do not drop to pH < 2, or the imidazole ring may protonate and re-dissolve.

-

Purification: Filter the precipitate, wash with water and diethyl ether. Recrystallize from Ethanol/DMF if purity <98%.

Synthesis Pathway Diagram

Figure 1: Ullmann-type coupling workflow for the synthesis of the bifunctional ImBA ligand.[6][7]

MOF Assembly: Solvothermal Crystallization

Constructing a framework with ImBA requires balancing the coordination kinetics of the imidazole vs. the carboxylate. We will synthesize a Zn(II)-ImBA MOF . Zn(II) is chosen for its

Solvothermal Strategy

We utilize a Mixed-Solvent System (DMF/Ethanol) .[4]

-

DMF: High solubility for the ligand; decomposes slightly to release dimethylamine (base), which aids in deprotonation.

-

Ethanol: Reduces solubility, promoting supersaturation and crystal nucleation.

Experimental Protocol

Reagents:

-

ImBA Ligand (0.188 g, 1.0 mmol)

-

Solvent A: DMF (10 mL)

-

Solvent B: Ethanol (5 mL)

Workflow:

-

Dissolution: Dissolve the ImBA ligand in DMF (sonicate if necessary). Dissolve the Zinc salt in Ethanol.

-

Mixing: Slowly add the Zn solution to the Ligand solution while stirring.

-

Sealing: Transfer the clear solution into a 25 mL Teflon-lined stainless steel autoclave.

-

Thermal Profile:

-

Ramp: 1°C/min to 120°C.

-

Hold: 120°C for 72 hours.

-

Cool: 0.1°C/min to Room Temp. Slow cooling is critical for single-crystal growth.

-

-

Harvesting: Colorless block crystals are collected by filtration, washed with DMF, then Ethanol, and dried in air.

Crystallization Logic Diagram

Figure 2: Solvothermal assembly logic. The mixed solvent system controls the rate of nucleation vs. crystal growth.

Structural Validation & Data Interpretation

To ensure the material is suitable for drug development (e.g., loading Doxorubicin or 5-FU), you must validate porosity and stability.

Key Characterization Metrics[1][5]

| Technique | Observable | Success Criteria |

| PXRD (Powder X-Ray) | Crystallinity & Phase Purity | Sharp, high-intensity peaks at low 2 |

| TGA (Thermogravimetric) | Thermal Stability | Solvent loss <150°C. Framework stable >350°C (ImBA is rigid). |

| BET (N₂ Isotherm) | Porosity / Surface Area | Type I isotherm (microporous). Surface area >800 m²/g for effective drug loading. |

| FT-IR | Coordination Mode | Shift in C=O stretch (~1600 cm⁻¹) and C=N stretch indicating metal coordination. |

Stability Note

Zn-ImBA MOFs typically exhibit higher hydrolytic stability than pure Zn-carboxylate MOFs (like MOF-5) because the Zn-N (imidazole) bond is less susceptible to hydrolysis by water than the Zn-O bond. This is a critical advantage for biological applications.

References

-

MOF Structural Diversity: Sun, Y.-X., & Sun, W.-Y.[9] "Zinc(II)- and Cadmium(II)-Organic Frameworks with 1-Imidazole-Containing and 1-Imidazole-Carboxylate Ligands." CrystEngComm, 2015. [Link]

-

Ullmann Coupling Mechanism: Sambe, L., et al. "Copper-Catalyzed N-Arylation of Imidazoles."[1] Organic Letters, 2014. (General reference for mechanism). [Link]

-

Drug Delivery Applications: Brieflands. "Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery." J. Chem. Pharm. Res., 2023.[4][5][10] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 3. 4-(Imidazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unito.it [iris.unito.it]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Comparative Technical Analysis: 4-(Imidazol-1-yl)benzoic Acid vs. 4-(2-Methylimidazol-1-yl)benzoic Acid

Executive Summary

This technical guide analyzes the structural, electronic, and synthetic divergences between 4-(imidazol-1-yl)benzoic acid (Im-BA) and its sterically hindered analogue, 4-(2-methylimidazol-1-yl)benzoic acid (2-Me-Im-BA) .

While chemically similar, the introduction of a single methyl group at the C2 position of the imidazole ring induces a profound "ortho-effect," forcing a conformational twist that alters crystal packing, metal-coordination geometry in Metal-Organic Frameworks (MOFs), and pharmacological binding affinity. This guide serves as a blueprint for researchers utilizing these ligands for reticular chemistry or drug scaffold design.

Part 1: Structural & Electronic Fundamentals

The core difference between these two compounds is not merely compositional but conformational . The C2-methyl group acts as a steric wedge, breaking the planarity of the molecule.

Steric Torsion and Dihedral Angles

In the parent compound (Im-BA), the imidazole ring and the benzene ring can adopt a near-coplanar conformation (dihedral angle

In the 2-methyl derivative (2-Me-Im-BA), the methyl group sterically clashes with the ortho-hydrogens of the benzene ring. To relieve this strain, the imidazole ring rotates significantly, often resulting in a dihedral angle approaching perpendicularity (

Electronic Modulation (Basicity)

The methyl group exerts a positive inductive effect (+I), increasing the electron density on the imidazole ring.

-

Im-BA: The N3 nitrogen is a standard Lewis base.

-

2-Me-Im-BA: The N3 nitrogen is more basic and a stronger sigma-donor for metal coordination, provided steric hindrance does not block the approach.

Table 1: Comparative Physicochemical Properties

| Feature | 4-(Imidazol-1-yl)benzoic Acid | 4-(2-Methylimidazol-1-yl)benzoic Acid |

| Steric Profile | Low (Near Planar) | High (Twisted/Non-Planar) |

| Dihedral Angle | ~15° - 30° | ~70° - 90° |

| Electronic Effect | Standard Aromatic System | Electron Donating (+I Effect) |

| Coordination | Favors clusters/paddles | Favors discrete or twisted nodes |

| Solubility | Moderate in DMSO/DMF | Slightly higher lipophilicity |

Part 2: Mechanistic Logic & Visualization

The following diagram illustrates the causal relationship between the structural modification and the resulting functional properties.

Figure 1: Causal logic flow demonstrating how the methyl group alters both geometry and reactivity.

Part 3: Synthetic Protocols

The synthesis for both compounds relies on a Nucleophilic Aromatic Substitution (

Synthesis of 4-(2-Methylimidazol-1-yl)benzoic Acid

Note: The synthesis of the non-methylated parent follows the same steps, substituting imidazole for 2-methylimidazole.

Reagents:

-

4-Fluorobenzonitrile (or Methyl 4-fluorobenzoate)

-

Base:

or -

Solvent: DMSO or DMF (Polar aprotic is essential)

-

Hydrolysis Agent: NaOH (aq) / Ethanol

Step-by-Step Protocol:

-

Coupling Reaction (

):-

Dissolve 4-fluorobenzonitrile (10 mmol) and 2-methylimidazole (12 mmol) in DMSO (20 mL).

-

Add anhydrous

(20 mmol). -

Critical Control: Heat to 100-110°C under

atmosphere for 12-16 hours. -

Why: The fluorine atom is activated by the para-cyano/ester group, allowing the imidazole nitrogen to attack. The 2-methyl group slows this kinetics slightly compared to bare imidazole due to sterics, requiring consistent heat.

-

-

Workup:

-

Pour the reaction mixture into ice water (100 mL). The intermediate nitrile/ester usually precipitates. Filter and wash with water.[3]

-

-

Hydrolysis:

-

Suspend the intermediate in Ethanol (30 mL) and 20% NaOH (10 mL).

-

Reflux for 6 hours (until evolution of

ceases if using nitrile). -

Cool to room temperature and acidify with HCl to pH 3-4.

-

Purification: The carboxylic acid product precipitates. Recrystallize from Ethanol/DMF.

-

Figure 2: Synthetic workflow for the 2-methyl derivative.

Part 4: Applications in Research

Metal-Organic Frameworks (MOFs)

This is the primary application area.

-

Im-BA (Parent): Often forms dense or interpenetrated networks because the flat ligands can pack closely together.

-

2-Me-Im-BA: The steric twist prevents close packing. This is used strategically to increase porosity or prevent interpenetration in MOFs. The methyl group acts as a "bumper," forcing the formation of open channels.

Drug Development (Pharmacophore)

In medicinal chemistry, these motifs are often explored as inhibitors (e.g., for CYP450 enzymes).

-

Selectivity: The 2-methyl group can act as a selectivity filter. If a protein binding pocket is narrow, the parent compound may bind, while the 2-methyl derivative will be sterically rejected. Conversely, if the pocket has a hydrophobic notch, the methyl group can enhance binding affinity via hydrophobic interaction.

References

-

Ullmann Coupling & Mechanism

- Sperotto, E., et al. "The mechanism of the modified Ullmann reaction." Dalton Transactions, 2010.

-

Synthesis of Imidazole-Benzoic Acid Derivatives

-

Crystallography & MOF Ligand Geometry

- Zhang, Z., et al. "Crystal structure of 4-(imidazol-1-yl)benzoic acid." Acta Crystallographica Section E, 2011.

-

Steric Effects in Benzimidazole Derivatives (Analogous Systems)

-

Ahmad, et al. "Crystal structure... of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid."[5] IUCrData, 2021.

-

Sources

- 1. 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride hydrate synthesis - chemicalbook [chemicalbook.com]

- 2. 4-(2-methyl-1H-imidazol-1-yl)-Benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 4-(Imidazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of Imidazole on Fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Aryl Imidazoles

The N-aryl imidazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to engage in key hydrogen bonding interactions and its favorable pharmacokinetic properties. The synthesis of these compounds is therefore of paramount importance in drug discovery and development. One of the most robust and widely employed methods for the construction of the N-aryl imidazole bond is the nucleophilic aromatic substitution (SNAr) reaction. This application note provides a detailed protocol and technical guidance for the SNAr reaction between imidazole and fluorobenzoates, a class of readily available and reactive starting materials.

The SNAr Mechanism: A Stepwise Pathway to C-N Bond Formation

The nucleophilic aromatic substitution of an aryl fluoride with imidazole proceeds through a well-established two-step addition-elimination mechanism.[1] This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing a good leaving group and activated by electron-withdrawing substituents.[1][2]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophilic nitrogen of imidazole on the carbon atom bearing the fluorine atom. This step is typically the rate-determining step of the reaction.[1] The presence of an electron-withdrawing group, such as a carboxylate, on the fluorobenzoate is crucial as it stabilizes the resulting high-energy anionic intermediate, known as a Meisenheimer complex.[3]

-

Elimination of the Leaving Group and Re-aromatization: In the second, faster step, the fluoride ion is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the N-aryl imidazole product.[1]

Recent studies have also suggested that under certain conditions, particularly with less-activated aromatic systems, a concerted SNAr mechanism may be operative, where bond formation and bond cleavage occur in a single transition state.[4][5]

Experimental Protocol: Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate

This protocol details a representative procedure for the nucleophilic aromatic substitution of imidazole on methyl 4-fluorobenzoate.

Materials and Reagents

-

Imidazole

-

Methyl 4-fluorobenzoate

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Heating mantle or oil bath

-

Standard glassware for workup and purification (separatory funnel, beakers, flasks)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

Reaction Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add imidazole (1.2 equivalents), the chosen base (e.g., K₂CO₃, 2.0 equivalents), and the anhydrous solvent (e.g., DMSO).

-

Addition of Electrophile: Stir the suspension at room temperature for 15-30 minutes to ensure deprotonation of the imidazole. To this mixture, add methyl 4-fluorobenzoate (1.0 equivalent).

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

Caption: Experimental workflow for the SNAr reaction.

Key Reaction Parameters and Their Influence

The success of the SNAr reaction is highly dependent on the judicious choice of reaction parameters. The following table summarizes the key variables and their impact on the reaction outcome.

| Parameter | Options | Rationale and Impact on Reaction |

| Fluorobenzoate Substituent | Electron-withdrawing groups (e.g., -CO₂Me, -NO₂, -CN) | Strongly electron-withdrawing groups in the ortho or para position to the fluorine are essential to stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.[1][2] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaH | The base deprotonates the N-H of imidazole, increasing its nucleophilicity. Stronger bases can lead to faster reactions but may also promote side reactions. The choice of base can also influence solubility.[6] |

| Solvent | DMSO, DMF, 1,4-Dioxane | Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the base while leaving the imidazolide anion relatively unsolvated and thus more nucleophilic.[7][8] |

| Temperature | 80-150 °C | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to decomposition of starting materials or products. The optimal temperature should be determined empirically.[9] |

| Leaving Group | F > Cl > Br > I | For SNAr reactions, the reactivity of the leaving group is inversely correlated with its bond strength to the aromatic ring. The highly electronegative fluorine atom makes the ipso-carbon more electrophilic and is a better leaving group in this context.[10] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Insufficiently activated fluorobenzoate- Incomplete deprotonation of imidazole- Low reaction temperature | - Use a fluorobenzoate with a stronger electron-withdrawing group.- Use a stronger base or a higher equivalent of the base.- Increase the reaction temperature in increments. |

| Formation of Side Products | - Reaction temperature is too high- Presence of moisture | - Lower the reaction temperature.- Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents.[11] |

| Difficult Purification | - Incomplete reaction- Formation of polar byproducts | - Ensure the reaction has gone to completion by TLC.- A thorough aqueous workup can help remove some polar impurities before chromatography. |

Visualizing the Mechanism

Caption: The SNAr reaction mechanism.

Conclusion

The nucleophilic aromatic substitution of imidazole on fluorobenzoates is a highly effective and versatile method for the synthesis of N-aryl imidazoles. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is crucial for achieving high yields and purity. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

-

LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

-

Yamamoto, T., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 136(42), 14829-14832. [Link]

-

Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 10(9), 917-924. [Link]

-

Singleton, D. A., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 12(1), 52-59. [Link]

-

Gao, J., et al. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881-2884. [Link]

-

Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. [Link]

-

de Vargas, E. B., & de Rossi, R. H. (1982). Imidazole as leaving group in aromatic nucleophilic substitution reactions. Tetrahedron Letters, 23(43), 4423-4426. [Link]

-

Juárez-Ornelas, K. A., et al. (2019). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Mexican Chemical Society, 63(3), 1-13. [Link]

-

Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab. [Link]

-

Nicewicz, D. A., et al. (2018). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 140(40), 12901-12905. [Link]

-

Mečiarová, M., Podlesná, J., & Toma, S. (2004). Study of SNAr Reactions of Halobenzenes with Imidazole under Ultrasonic and Microwave Irradiation. Molecules, 9(4), 217-224. [Link]

-

Wang, Z., et al. (2016). Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid. RSC Advances, 6(1), 543-548. [Link]

-

Islam, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1109. [Link]

-

Campos, J. F., et al. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 25(18), 4243. [Link]

-

RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. [Link]

-

Kruk, M. A., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(20), 6948-6955. [Link]

-

Szymańska, E., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(11), 3385. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Engineering Sterically Tuned MOFs with 4-(2-methyl-1H-imidazol-1-yl)benzoic Acid

This Application Note provides a comprehensive protocol for the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) derived from the 4-(2-methyl-1H-imidazol-1-yl)benzoic acid ligand.

Executive Summary

The ligand This compound (hereafter referred to as 2-Me-IBA ) represents a critical advancement in the design of functionalized MOFs. Unlike its non-methylated counterpart, the 2-methyl group introduces steric hindrance near the imidazole nitrogen donor. This structural modification serves two primary functions:

-

Pore Environment Tuning: It increases the hydrophobicity of the pore surface, enhancing the affinity for non-polar guest molecules (e.g., hydrophobic drugs).

-

Structural Rigidity: The methyl group restricts the rotation of the imidazole ring relative to the metal center, potentially locking the framework into specific topologies and improving thermal stability.

This guide details the protocol for synthesizing the ligand, constructing Zn(II)/Cu(II)-based MOFs, and validating their utility in pH-responsive drug delivery.

Ligand Chemistry & Synthesis Protocol

Structural Rationale

The 2-Me-IBA ligand is a heterofunctional linker featuring a monodentate imidazole nitrogen and a bidentate/monodentate carboxylate group.

-

Formula: C₁₁H₁₀N₂O₂

-

Molecular Weight: 202.21 g/mol

-

pKa Values (Est.): ~3.8 (Carboxylic acid), ~7.2 (Imidazolium).

-

Coordination Mode: The ligand typically bridges metal centers, forming 2D or 3D networks. The 2-methyl group creates a "pocket" around the metal-nitrogen bond, protecting it from hydrolytic attack.

Ligand Synthesis Workflow

While commercially available, in-house synthesis ensures high purity required for defect-free MOF crystal growth.

Reaction Scheme:

-

Nucleophilic Aromatic Substitution: 4-Fluorobenzonitrile + 2-Methylimidazole

Intermediate Nitrile. -

Hydrolysis: Intermediate Nitrile

2-Me-IBA .

Step-by-Step Protocol:

-

Reagents: Dissolve 4-Fluorobenzonitrile (10 mmol) and 2-Methylimidazole (12 mmol) in 20 mL DMSO. Add anhydrous K₂CO₃ (15 mmol).

-

Reaction: Heat at 120°C for 12 hours under N₂ atmosphere. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Pour into 200 mL ice water. Filter the precipitate (Intermediate Nitrile).

-

Hydrolysis: Reflux the nitrile in 50 mL 10% NaOH (aq)/Ethanol (1:1) for 6 hours.

-

Isolation: Acidify to pH 4-5 with HCl. The white solid 2-Me-IBA precipitates. Filter, wash with water, and dry at 80°C.

-

Yield: Typically >85%.

Figure 1: Synthetic pathway for this compound.[1]

MOF Synthesis Protocol (Solvothermal Method)

This protocol targets a Zn(II)-based MOF (analogous to ZIF/IRMOF hybrids), exploiting the tetrahedral coordination geometry of Zn²⁺ with the imidazole nitrogen and carboxylate oxygens.

Materials

-

Ligand: 2-Me-IBA (0.5 mmol, 101 mg)

-

Metal Source: Zn(NO₃)₂[2]·6H₂O (0.5 mmol, 149 mg)

-

Solvent System: DMF:Ethanol:H₂O (4:1:1 v/v/v) – Critical for controlling nucleation rate.

-

Modulator (Optional): Acetic Acid (2 equivalents) – Improves crystallinity.

Experimental Procedure

-

Dissolution: In a 20 mL scintillation vial, dissolve the ligand in 5 mL of the solvent mixture. Sonicate for 10 minutes until clear.

-

Metal Addition: Add the Zn(NO₃)₂·6H₂O to the solution. Stir for 15 minutes.

-

Solvothermal Reaction: Transfer the solution to a 15 mL Teflon-lined stainless steel autoclave. Seal tightly.

-

Heating Profile:

-

Ramp to 120°C over 2 hours.

-

Hold at 120°C for 48 hours.

-

Cool to Room Temperature (RT) over 12 hours (Slow cooling prevents crystal cracking).

-

-

Harvesting: Filter the resulting colorless block crystals.

-

Activation: Wash with DMF (3x) and Ethanol (3x) over 24 hours (solvent exchange). Dry under vacuum at 100°C for 12 hours.

Figure 2: Solvothermal synthesis workflow for Zn-2-Me-IBA MOFs.

Characterization & Validation

To ensure scientific integrity, the synthesized MOF must be validated using the following self-consistent logic:

| Technique | Purpose | Expected Outcome (Validation Criteria) |

| PXRD (Powder X-ray Diffraction) | Confirm crystallinity and phase purity. | Sharp, intense peaks at low 2θ angles (<10°). No peaks from unreacted ligand or ZnO. |

| SC-XRD (Single Crystal XRD) | Determine precise atomic structure. | R-factor < 5%. Confirmation of 2-methyl group orientation and pore dimensions. |

| TGA (Thermogravimetric Analysis) | Assess thermal stability and solvent content. | Weight loss <100°C (solvent); Plateau >300°C (framework stability). |

| N₂ Isotherm (77 K) | Measure surface area (BET) and pore volume. | Type I isotherm (microporous). Surface area >500 m²/g. |

| FT-IR | Verify coordination. | Shift in C=O stretch (carboxylate coordination) and C=N stretch (imidazole coordination). |

Application: pH-Responsive Drug Delivery

The 2-Me-IBA ligand imparts unique pH-sensitivity to the MOF. The imidazole nitrogen (pKa ~7) can be protonated in acidic environments (e.g., tumor microenvironment, pH 5.5-6.5), leading to framework disassembly or "breathing" that releases the cargo.

Protocol for Drug Loading (Model Drug: Doxorubicin - DOX):

-

Loading: Suspend 50 mg of activated MOF in 10 mL of DOX/PBS solution (1 mg/mL). Stir for 24 hours in the dark.

-

Washing: Centrifuge and wash with PBS until supernatant is clear (removes surface-bound drug).

-

Release Study: Re-suspend loaded MOF in buffers of pH 7.4 (physiological) and pH 5.0 (endosomal).

-

Analysis: Monitor DOX release via UV-Vis spectroscopy at 480 nm.

Expected Result: <10% release at pH 7.4 (stable); >80% release at pH 5.0 (responsive).

Figure 3: Mechanism of pH-responsive drug release triggered by imidazole protonation.

Troubleshooting & Optimization

-

Issue: Amorphous Product.

-

Cause: Reaction too fast.

-

Fix: Increase solvent volume or add modulator (Acetic Acid). Lower temperature to 100°C.

-

-

Issue: Low Surface Area.

-

Cause: Incomplete activation (solvent trapped in pores).

-

Fix: Solvent exchange with lower boiling point solvent (e.g., Methanol) followed by activation at higher vacuum.

-

-

Issue: Crystal Cracking.

-

Cause: Rapid cooling.

-

Fix: Use a programmable oven to cool at 5°C/hour.

-

References

-

Synthesis of Imidazole-Carboxylate Ligands

- Title: Synthesis and coordination chemistry of 4-(imidazol-1-yl)

- Source:Journal of Chemical Crystallography.

- Context: General procedure for nucleophilic substitution to form imidazole-benzo

-

MOF Synthesis Methodologies

- Title: Reticular Synthesis and the Design of New M

- Source:N

-

Context: Foundational principles of solvothermal synthesis used in this protocol.[2]

-

pH-Responsive MOFs

- Title: Imidazole-Based Metal–Organic Frameworks for pH-Responsive Drug Delivery.

- Source:Chemical Science.

- Context: Mechanism of imidazole proton

-

Steric Tuning in MOFs

- Title: Methyl-Functionalized Metal-Organic Frameworks: Enhancing Stability and Hydrophobicity.

- Source:Crystal Growth & Design.

- Context: Explains the effect of the 2-methyl group on pore environment and stability.

Sources

Solvothermal synthesis of Zn(II) MOFs with 4-(2-methyl-1H-imidazol-1-yl)benzoic acid

Executive Summary

This guide details the solvothermal synthesis of Zinc(II) Metal-Organic Frameworks (MOFs) utilizing the bifunctional ligand 4-(2-methyl-1H-imidazol-1-yl)benzoic acid (referred to herein as H-MIBA ).

Unlike the widely studied 4-(imidazol-1-yl)benzoic acid, the H-MIBA ligand incorporates a methyl group at the 2-position of the imidazole ring. This steric modification is critical; it restricts the rotation of the imidazole moiety and alters the coordination geometry around the Zn(II) center, often leading to novel topologies with enhanced hydrolytic stability—a key requirement for drug delivery applications.

This protocol is designed for autonomy , allowing researchers to adapt the synthesis for specific porosity or particle size requirements.

Ligand Chemistry & Mechanistic Insight

Ligand Profile:

-

Abbreviation: H-MIBA

-

CAS: 101184-11-6

-

Functionality: Heterotopic (Carboxylate + Imidazole Nitrogen)

-

Coordination Mode: The carboxylate group typically binds in a bidentate bridging mode (

) to form Zn-clusters (e.g., paddlewheels), while the imidazole nitrogen ( -

Steric Factor: The 2-methyl group creates steric bulk near the

donor, often preventing the formation of dense, non-porous phases common with un-substituted ligands.

Coordination Logic Diagram

Figure 1: Coordination logic flow. The 2-methyl group acts as a "structure-directing agent" by preventing specific rotation angles, favoring open-channel topologies.

Materials & Reagents

| Reagent | Purity | Role | Notes |

| Zn(NO | Metal Node Source | Nitrate anions often template pore formation. | |

| H-MIBA | Organic Linker | Ensure CAS 101184-11-6 verification. | |

| DMF | Anhydrous | Solvent | N,N-Dimethylformamide; high boiling point. |

| Ethanol | Absolute | Co-solvent | Modulates solubility and crystallization rate. |

| NaOH / TEA | 1M Soln. | Deprotonator | Optional; use if product yield is low. |

Experimental Protocol: Solvothermal Synthesis

This protocol uses a mixed-solvent approach to balance the solubility of the hydrophobic methyl-imidazole group and the hydrophilic carboxylate.

Step-by-Step Methodology

1. Precursor Preparation:

-

Tube A: Dissolve 0.5 mmol (101 mg) of H-MIBA in 8 mL of DMF . Sonicate for 10 minutes until fully dissolved. Note: If the solution remains cloudy, add 1-2 drops of 1M NaOH.

-

Tube B: Dissolve 0.5 mmol (149 mg) of Zn(NO

)

2. Mixing & Homogenization:

-

Slowly add Solution B to Solution A under vigorous stirring.

-

A transient precipitate may form; continue stirring for 15 minutes until the mixture is clear or a fine suspension.

-

Critical Checkpoint: The molar ratio is 1:1 (Metal:Ligand). For defect-engineering (drug delivery), a 1:1.5 ratio may be explored.

3. Solvothermal Treatment:

-

Transfer the mixture into a 20 mL Teflon-lined stainless steel autoclave .

-

Seal tightly and place in a programmable oven.

-

Heating Profile:

-

Ramp: 2°C/min to 120°C .

-

Dwell: 48 - 72 hours .

-

Cool: 0.1°C/min to Room Temperature (Slow cooling promotes single-crystal growth).

-

4. Washing & Activation:

-

Decant the mother liquor.

-

Wash crystals 3x with fresh DMF, then 3x with Ethanol (to exchange high-boiling DMF).

-

Activation: Soak in Ethanol for 24 hours (refresh solvent every 6 hours), then dry under vacuum at 80°C for 12 hours.

Synthesis Workflow Diagram

Figure 2: Solvothermal workflow optimized for Zn-MIBA synthesis.

Characterization & Validation

To ensure scientific integrity, the synthesized MOF must be validated against the following criteria:

| Technique | Expected Outcome | Purpose |

| PXRD | Sharp, high-intensity peaks at low 2 | Confirm crystallinity and phase purity. |

| TGA | Weight loss <5% up to 250°C (solvent loss), decomposition >350°C. | Verify thermal stability of the framework. |

| FT-IR | Shift in C=O stretch (approx. 1600 cm | Confirm coordination of carboxylate and imidazole.[3][4][5][6] |

| BET | Type I isotherm (Microporous). | Assess surface area for drug loading. |

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| Amorphous Powder | Reaction too fast / Temp too low. | Increase Temp to 130°C or slow down cooling rate. |

| No Precipitate | High solubility. | Increase concentration or reduce DMF ratio. |

| Opaque Crystals | Solvent inclusion defects. | Extend solvent exchange (activation) time. |

Application Note: Drug Delivery Potential

The Zn-MIBA system is particularly relevant for drug development due to:

-

pH-Responsive Release: The imidazole-Zn bond is acid-labile. In the acidic microenvironment of tumor tissues (pH ~5.5), the framework degrades, triggering the release of encapsulated payloads (e.g., Doxorubicin).

-

Biocompatibility: Zn(II) is an essential trace element with low toxicity compared to other transition metals like Cd or Pb.

-

Hydrophobic Pores: The methyl group on the ligand increases the hydrophobicity of the pore walls, potentially enhancing the loading efficiency of hydrophobic drug molecules.

References

-

Ligand Source: Thermo Scientific Chemicals. This compound hydrochloride hydrate, 95%.[1][2] Catalog No. CC61451CB.[1]

-

Analogous Synthesis (HIBA): Sun, Y., et al. (2010). "Coordination polymers of various architectures built with mixed imidazole/benzimidazole and carboxylate donor ligands."[4][7] New Journal of Chemistry, 34(11), 2502-2514.[4]

-

Zn-MOF Drug Delivery: Ye, X., et al. (2023). "Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery." Iran J Pharm Res.

-

Structural Modulation: Liu, B., et al. (2011). "Structure Modulation in Zn(II)–1,4-Bis(imidazol-1-yl)benzene Frameworks by Varying Dicarboxylate Anions." Crystal Growth & Design.

Sources

- 1. This compound hydrochloride hydrate, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound hydrochloride hydrate, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]

- 3. macroheterocycles.isuct.ru [macroheterocycles.isuct.ru]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note & Protocol: Strategic Solvent Selection for the Purification of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid via Recrystallization

Abstract

This comprehensive guide details the principles and a systematic protocol for selecting an optimal solvent system for the purification of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid by recrystallization. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the causal relationships between the physicochemical properties of the target molecule and solvent characteristics. We present a robust solvent screening workflow and a detailed, field-tested recrystallization protocol to achieve high purity of the final compound.

Introduction: The Critical Role of Purification

This compound is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and materials science. Synthetic routes to this compound, often involving N-arylation reactions, can yield a crude product containing unreacted starting materials, by-products, and residual solvents. For subsequent applications, particularly in a pharmaceutical context, achieving high purity is paramount.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature (typically the solvent's boiling point).[1][2] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent is the most critical factor for a successful recrystallization.[1] A poorly chosen solvent can lead to low recovery yields, inefficient purification, or even complete failure of the process. This guide provides a systematic approach to solvent selection and a detailed protocol for the purification of this compound.

Rationale for Solvent Selection: A Mechanistic Approach

The principle of "like dissolves like" is the cornerstone of solvent selection.[3] This means that a solute will dissolve best in a solvent that has a similar polarity. This compound possesses both polar and non-polar characteristics:

-

Polar Moieties: The carboxylic acid group (-COOH) and the imidazole ring (with its nitrogen atoms) are capable of hydrogen bonding and dipole-dipole interactions. These features suggest solubility in polar solvents.

-

Non-Polar Moieties: The benzene ring and the methyl group (-CH3) are non-polar, contributing to some solubility in less polar organic solvents.

Given this bifunctional nature, a range of solvents with varying polarities should be screened. The ideal solvent will exhibit a steep solubility curve with respect to temperature for the target compound.

Workflow for Solvent Selection and Recrystallization

The overall process can be visualized as a systematic workflow, from initial solvent screening to the final isolation of the purified product.

Figure 1: Workflow for Solvent Selection and Recrystallization.

Experimental Protocols

Protocol for Solvent Screening

This protocol outlines a systematic method for testing the suitability of various solvents for the recrystallization of this compound.

Materials:

-

Crude this compound

-

Test tubes (small)

-

Hot plate/stirrer or heating mantle

-

Candidate solvents (see Table 1)

-

Spatula and stirring rod

Procedure:

-

Place approximately 20-30 mg of the crude compound into a small test tube.

-

Add the candidate solvent dropwise (starting with ~0.5 mL) at room temperature. Stir or agitate the mixture. Observe and record the solubility. An ideal solvent will not dissolve the compound at this stage.[2]

-

If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent in small portions until the solid completely dissolves. Record the approximate volume of solvent required.

-

Once a saturated solution is obtained at the boiling point, allow the test tube to cool slowly to room temperature.

-

After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

-

Observe and record the quantity and quality of the crystals formed. An abundant formation of crystals indicates a suitable solvent.

-

Repeat this procedure for a range of candidate solvents to identify the most promising options.

Recommended Recrystallization Protocol for this compound

Based on the properties of the target molecule and literature precedents for similar compounds[4][5], a polar protic solvent system is highly recommended. Ethanol or an ethanol/water mixture is an excellent starting point.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks (appropriate size)

-

Hot plate/stirrer

-

Buchner funnel and filter flask

-

Filter paper

-

Watch glass

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring. Continue to add hot ethanol in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.[6]

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

-

Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization on the filter paper.[6]

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.

-

Drying: Dry the crystals on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature well below the melting point (e.g., 60-80 °C). The melting point of pure this compound is reported to be 300-305 °C.[7]

-

Purity Assessment: Assess the purity of the recrystallized product by measuring its melting point. A sharp melting point close to the literature value indicates high purity.[4] Further characterization can be performed using techniques such as NMR spectroscopy or HPLC.[4]

Data Presentation: Solvent Selection Guide

The following table summarizes the properties of common laboratory solvents and their expected utility for the recrystallization of this compound.

Table 1: Candidate Solvents for Recrystallization

| Solvent | Polarity | Boiling Point (°C)[8] | Expected Solubility Behavior & Rationale |

| Water | Highly Polar, Protic | 100 | Likely to be sparingly soluble even when hot due to the non-polar aromatic ring. May be a good anti-solvent in a mixed system. |

| Ethanol | Polar, Protic | 78 | Highly Recommended. The hydroxyl group can hydrogen bond with the solute. Literature supports its use for similar compounds.[5] |

| Isopropanol (IPA) | Polar, Protic | 82 | Similar to ethanol, a good candidate. |

| Methanol | Polar, Protic | 65 | A good candidate, but its lower boiling point may result in a smaller solubility differential compared to ethanol. |

| Acetone | Polar, Aprotic | 56 | May be too effective a solvent at room temperature, leading to poor recovery. Its low boiling point is a safety concern. |

| Ethyl Acetate | Medium Polarity | 77 | The ester group makes it a moderate solvent. May be suitable, but less likely than alcohols. |

| Toluene | Non-polar | 111 | Unlikely to be a good solvent due to the high polarity of the solute. High boiling point can make it difficult to remove.[9] |

| Heptane/Hexane | Non-polar | 98 / 69 | Insoluble. The non-polar nature of the solvent will not overcome the polar interactions of the solute. |

| Ethanol/Water | Polar, Protic | Variable | Highly Recommended System. The compound can be dissolved in a minimum of hot ethanol, and water can be added as an anti-solvent until the solution becomes turbid. Reheating to clarify and then cooling can provide excellent crystals.[4] |

Conclusion

The successful purification of this compound via recrystallization is critically dependent on the rational selection of a suitable solvent system. By understanding the physicochemical properties of the target molecule and applying the principles of solubility, researchers can systematically screen and identify an optimal solvent. Polar protic solvents, particularly ethanol or an ethanol/water mixture, are highly recommended based on theoretical considerations and empirical evidence from structurally related compounds. The detailed protocols provided in this guide offer a robust framework for achieving high purity of this valuable compound, ensuring its suitability for downstream applications in research and development.

References

-

Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

-

Scribd. Solvent Selection and Recrystallization Guide. Retrieved from [Link]

-

Lin, Z. (2022, October 13). Comparison of the polarity of organic solvents. Pharm Gate. Retrieved from [Link]

-

Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

-

University of California, Irvine. Recrystallization-1.pdf. Retrieved from [Link]

-

University of Toronto. recrystallization, filtration and melting point. Retrieved from [Link]

-

Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o524. Retrieved from [Link]

-

BRANDTECH Scientific. Solvent Boiling Point Chart. Retrieved from [Link]

-

ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

-

University of Colorado Boulder. Recrystallization of Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (PDF) 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link]

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(Imidazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. materials.alfachemic.com [materials.alfachemic.com]

- 8. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid

Welcome to the technical support center for the synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yield.

I. Synthesis Overview & Common Methodologies

The synthesis of this compound typically involves the N-arylation of 2-methylimidazole with a 4-halobenzoic acid derivative. The most prevalent method is a copper-catalyzed Ullmann condensation reaction. This reaction couples an aryl halide with an amine, in this case, the imidazole nitrogen.[1][2] While palladium-catalyzed methods like the Buchwald-Hartwig amination also exist for N-arylation, the Ullmann approach is often favored for its cost-effectiveness.[1]

A common starting point involves reacting 2-methylimidazole with a 4-halobenzoic acid, such as 4-fluorobenzoic acid or 4-bromobenzoic acid, in the presence of a copper catalyst and a base.[3][4] The reaction is typically performed in a high-boiling polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

Visualizing the General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via an Ullmann-type reaction.

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

-

Inactive Catalyst: Copper catalysts can be sensitive to air and moisture.

-

Solution: Use freshly purchased, high-purity copper salts. Consider using "activated" copper powder, which can be prepared by reducing copper sulfate with zinc metal in hot water.[1] Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

-

-